molecular formula C13H18N4O2 B2400113 (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid CAS No. 842977-10-0

(2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid

Cat. No.: B2400113
CAS No.: 842977-10-0
M. Wt: 262.313
InChI Key: DVADYQWCOGGCRE-UHFFFAOYSA-N
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Description

(2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid is a compound that combines the unique structural features of adamantane and tetrazole Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while tetrazole is a five-membered ring containing four nitrogen atoms, known for its high stability and low toxicity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid typically involves the reaction of 2-adamantylamine with sodium azide in the presence of a suitable catalyst to form the tetrazole ringThe reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid involves its interaction with specific molecular targets. The adamantane moiety is known to inhibit viral replication by blocking ion channels in the viral envelope. The tetrazole ring can interact with various enzymes and receptors, potentially modulating their activity. These interactions can lead to the inhibition of viral replication and other biological effects .

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral drug that also contains an adamantane moiety.

    Rimantadine: Another antiviral drug similar to amantadine.

    Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantane structure.

Uniqueness

(2-Adamantan-1-yl-2H-tetrazol-5-yl)-acetic acid is unique due to the combination of the adamantane and tetrazole moieties, which confer both stability and biological activity. This dual functionality makes it a promising candidate for various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[2-(1-adamantyl)tetrazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c18-12(19)4-11-14-16-17(15-11)13-5-8-1-9(6-13)3-10(2-8)7-13/h8-10H,1-7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVADYQWCOGGCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4N=C(N=N4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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